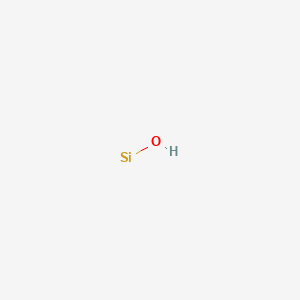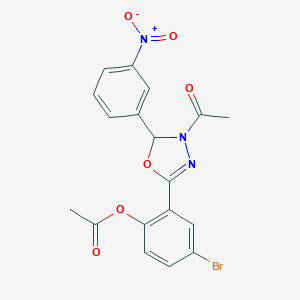
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester, also known as MEIAEE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester may reduce inflammation and pain.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to have a longer duration of action than some other anti-inflammatory drugs. However, one limitation of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of interest is its potential as a treatment for neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to reduce inflammation in the central nervous system, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, research is needed to optimize the synthesis of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester and to develop more effective methods of administering it.
Méthodes De Synthèse
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester can be synthesized through a multistep process involving the condensation of 2,3-dioxoindoline with ethyl 2-bromoacetate, followed by reduction and esterification. The resulting compound is a white crystalline solid with a melting point of 146-148°C.
Applications De Recherche Scientifique
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-10(15)7-14-11-8(2)5-4-6-9(11)12(16)13(14)17/h4-6H,3,7H2,1-2H3 |
Clé InChI |
LWUXEIAMFDJIGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C)C(=O)C1=O |
SMILES canonique |
CCOC(=O)CN1C2=C(C=CC=C2C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)